molecular formula C9H11NO5S B3075960 2-(4-(Methylsulfonamido)phenoxy)acetic acid CAS No. 103790-20-1

2-(4-(Methylsulfonamido)phenoxy)acetic acid

Cat. No. B3075960
CAS RN: 103790-20-1
M. Wt: 245.25 g/mol
InChI Key: FVQRSHSJPZQETP-UHFFFAOYSA-N
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Description

“2-(4-(Methylsulfonamido)phenoxy)acetic acid” is a chemical compound that is used in pharmaceutical toxicology . It is also known as “[4-[(Methylsulfonyl)amino]phenoxy]acetic Acid” and has the molecular formula C9H11NO5S . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of “2-(4-(Methylsulfonamido)phenoxy)acetic acid” is represented by the formula C9H11NO5S . The molecular weight of this compound is 245.25 .


Physical And Chemical Properties Analysis

“2-(4-(Methylsulfonamido)phenoxy)acetic acid” is a white to off-white solid . It has a molecular weight of 245.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization in Polymer Science

2-(4-(Methylsulfonamido)phenoxy)acetic acid is involved in the synthesis of novel polymers. A study by Shockravi et al. (2006) focuses on synthesizing new diacid monomers, including derivatives of this compound, for the preparation of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrate good thermal stability and solubility in various polar solvents, highlighting their potential in industrial applications (Shockravi et al., 2006).

Environmental Degradation Studies

In environmental research, derivatives of 2-(4-(Methylsulfonamido)phenoxy)acetic acid, specifically 2–4 Dichlorophenoxyacetic acid, have been studied for degradation processes. Mehralipour and Kermani (2021) utilized a novel combination of advanced oxidation processes to degrade this herbicide, indicating its relevance in environmental protection and remediation studies (Mehralipour & Kermani, 2021).

Herbicide Resistance in Agriculture

The compound's derivatives, particularly in the context of phenoxy herbicides like 2,4-dichlorophenoxy acetic acid, have been studied for their impact on agricultural practices. Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, which has implications for developing herbicide-tolerant cultivars in agriculture (Jugulam, Walsh, & Hall, 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(4-(Methylsulfonamido)phenoxy)acetic acid have been explored for their antibacterial properties. Sri et al. (2014) synthesized and evaluated a related compound for its effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential in antimicrobial therapy (Sri et al., 2014).

Membrane Science

In membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from 2-(4-(Methylsulfonamido)phenoxy)acetic acid. Liu et al. (2012) demonstrated that these membranes exhibit improved water flux, crucial for the treatment of dye solutions in industrial wastewater management (Liu et al., 2012).

Future Directions

While specific future directions for “2-(4-(Methylsulfonamido)phenoxy)acetic acid” are not mentioned, there is a general interest in the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . This suggests that there may be ongoing research into similar compounds.

properties

IUPAC Name

2-[4-(methanesulfonamido)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-16(13,14)10-7-2-4-8(5-3-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRSHSJPZQETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonamido)phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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